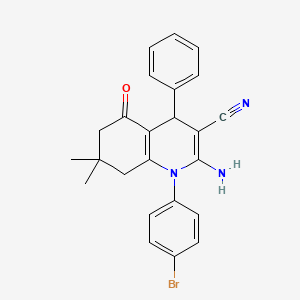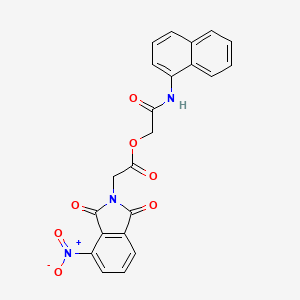![molecular formula C39H28ClNO4 B11534838 2-{[3-(2-Chlorophenyl)-2-methyl-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione](/img/structure/B11534838.png)
2-{[3-(2-Chlorophenyl)-2-methyl-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-benzoyl-3-(2-chlorophenyl)-2-methyl-5-phenyl-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a dihydrofuran ring, multiple phenyl groups, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-benzoyl-3-(2-chlorophenyl)-2-methyl-5-phenyl-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the dihydrofuran ring, followed by the introduction of the benzoyl, chlorophenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include benzoyl chloride, chlorobenzene, and phenylmagnesium bromide. The reaction conditions often require the use of catalysts such as palladium or copper and may involve heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-benzoyl-3-(2-chlorophenyl)-2-methyl-5-phenyl-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane
Scientific Research Applications
2-{[4-benzoyl-3-(2-chlorophenyl)-2-methyl-5-phenyl-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential drug candidate.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-benzoyl-3-(2-chlorophenyl)-2-methyl-5-phenyl-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-benzoyl-3-(2-chlorophenyl)-2-methyl-5-phenyl-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione
- **2-{[4-benzoyl-3-(2-chlorophenyl)-2-methyl-5-phenyl-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione
Uniqueness
The uniqueness of 2-{[4-benzoyl-3-(2-chlorophenyl)-2-methyl-5-phenyl-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione lies in its specific arrangement of functional groups and the presence of the dihydrofuran ring. This structure imparts unique chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C39H28ClNO4 |
|---|---|
Molecular Weight |
610.1 g/mol |
IUPAC Name |
2-[[4-benzoyl-3-(2-chlorophenyl)-2-methyl-5-phenyl-3H-furan-2-yl]imino]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C39H28ClNO4/c1-39(41-34(36(43)27-18-8-3-9-19-27)37(44)28-20-10-4-11-21-28)33(30-24-14-15-25-31(30)40)32(35(42)26-16-6-2-7-17-26)38(45-39)29-22-12-5-13-23-29/h2-25,33H,1H3 |
InChI Key |
IZKIPUUIRXLGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)N=C(C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11534759.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methoxybenzamide](/img/structure/B11534766.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11534767.png)
![2-Amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11534772.png)
![N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B11534779.png)
![Tert-butyl 2-[(2,3-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11534784.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11534787.png)
![2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11534789.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11534798.png)

![2-[(6-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11534820.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11534836.png)
![4-[(E)-{[2-(2-Cyanophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate](/img/structure/B11534841.png)
